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Compound Name: ) )
formylphenylboronic acid

Cat. No.: B581006

An In-depth Technical Guide to 2,6-Dichloro-3-formylphenylboronic acid for Advanced
Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals on the strategic sourcing, handling, and application of 2,6-
Dichloro-3-formylphenylboronic acid (CAS No. 1218790-87-4). The content herein is
curated to provide not only procedural steps but also the underlying scientific rationale to
empower effective and innovative research.

Introduction: A Versatile Building Block in Modern
Synthesis

2,6-Dichloro-3-formylphenylboronic acid is a bifunctional aromatic building block of
significant interest in medicinal chemistry and organic synthesis. Its structure is characterized
by a phenyl ring substituted with a boronic acid group, a formyl (aldehyde) group, and two
chlorine atoms. This unique combination of functional groups offers multiple reaction sites,
making it a highly valuable intermediate for constructing complex molecular architectures.

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most
notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The
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aldehyde group serves as a versatile handle for a wide array of transformations, including
reductive amination, Wittig reactions, and condensations. The dichlorinated core provides steric
and electronic influence that can be exploited to fine-tune the properties of target molecules,
such as metabolic stability or binding affinity. Boronic acids, in general, have seen a surge in
interest following the success of drugs like Bortezomib (Velcade), highlighting their role as key
pharmacophores and synthetic intermediates.[1][2]

Key Compound Identifiers:

Chemical Name: (2,6-Dichloro-3-formylphenyl)boronic acid

CAS Number: 1218790-87-4[3][4]

Molecular Formula: C7HsBCIl203

Molecular Weight: 218.83 g/mol

Commercial Availability and Sourcing

The accessibility of high-purity starting materials is critical for reproducible research. 2,6-
Dichloro-3-formylphenylboronic acid is available from several specialized chemical
suppliers. When selecting a vendor, researchers should consider not only the price but also the
reported purity, available quantities, and the quality of supporting documentation like
Certificates of Analysis (CoA).

Below is a comparative summary of representative commercial suppliers. Purity levels are
typically high (=95-99%), which is suitable for most synthetic applications, including sensitive
catalytic reactions.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pubmed.ncbi.nlm.nih.gov/32302879/
https://chiralen.com/product/26-dichloro-3-formylphenylboronic-acid
https://m.chemicalbook.com/ChemicalProductProperty_CN_CB2181039.htm
https://www.benchchem.com/product/b581006?utm_src=pdf-body
https://www.benchchem.com/product/b581006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Available Pack

Supplier CAS Number Reported Purity .
Sizes
) 1g and larger
Chiralen 1218790-87-4 99%3] N .
quantities available
] Custom and pre-
BLDpharm 919355-48-9* Varies )
packaged sizes
ChemUniverse 851756-54-2** 97% 250mg, 1g, 59[5]
ChemicalBook 1218790-87-4 Varies by listing Varies by supplier[4]

*Note: BLDpharm lists the 2,5-dichloro isomer under CAS 919355-48-9.[6] Researchers must
ensure they are sourcing the correct 2,6-dichloro isomer. *Note: ChemUniverse lists the 2,6-

dichloro-3-methyl analog.[5] This highlights the importance of verifying the exact structure and
CAS number when ordering.

Physicochemical Properties, Safe Handling, and
Storage

Understanding the compound's properties is essential for its safe and effective use. While a
specific safety data sheet (SDS) for this exact compound was not retrieved, data from closely
related formylphenylboronic acids provides authoritative guidance.[7][8]

Physicochemical Data:
o Appearance: Typically an off-white to pale yellow solid powder.

» Storage: Recommended storage temperature is 2-8°C under an inert atmosphere (e.g.,
Argon or Nitrogen).[3] Boronic acids are often sensitive to moisture and air, which can lead to
dehydration and the formation of boroxine anhydrides.

Handling and Safety Precautions:

e Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may
cause respiratory irritation (H335).[8]
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e Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated
fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and

a lab coat.[7]

o Handling Procedures: Minimize dust generation and accumulation.[8] Avoid contact with skin,
eyes, and clothing. Wash hands thoroughly after handling.

o Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation,
and place it in a suitable container for disposal.[8]

Synthesis and Reactivity Insights

General Synthesis Routes: Formylphenylboronic acids are typically synthesized from the
corresponding halo-aromatic aldehydes. Common methods involve:

« Lithiation/Borylation: Reaction of a protected halo-benzaldehyde with an organolithium
reagent (like n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate
(e.g., triisopropyl borate) and subsequent acidic workup.[9][10]

o Grignard Reaction: Formation of a Grignard reagent from the halo-aromatic, followed by
reaction with a trialkyl borate.[9]

The presence of the three distinct functional groups on 2,6-Dichloro-3-formylphenylboronic
acid dictates its reactivity, making it a powerful tool for building molecular complexity in a
controlled, stepwise manner.
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Caption: Reactivity pathways of the title compound.

Application Spotlight: Suzuki-Miyaura Cross-
Coupling

The most prominent application of this reagent is in Suzuki-Miyaura cross-coupling reactions.
This reaction is a cornerstone of modern drug discovery for its reliability and functional group
tolerance in creating biaryl structures. The boronic acid serves as the organoboron component,
which couples with an aryl or vinyl halide/triflate in the presence of a palladium catalyst and a
base.

Causality in Protocol Design:

o Catalyst Choice: A palladium(0) source is required. Pd(PPhs)a or a combination of Pd(OAc)2
with a phosphine ligand like SPhos or XPhos is common. The choice of ligand is crucial for
stabilizing the catalyst and facilitating the catalytic cycle.

o Base Selection: A base (e.g., K2COs, Cs2CO0:s) is essential for the transmetalation step,
activating the boronic acid by forming a more nucleophilic boronate species.

¢ Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water
is often used. Water helps to dissolve the inorganic base, while the organic solvent dissolves
the coupling partners and catalyst.

Experimental Protocol: Synthesis of a Biaryl
Aldehyde via Suzuki Coupling

This protocol provides a robust, self-validating method for coupling 2,6-Dichloro-3-
formylphenylboronic acid with a generic aryl bromide.

Objective: To synthesize 2',6'-Dichloro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile from 2,6-
Dichloro-3-formylphenylboronic acid and 4-bromobenzonitrile.

Materials:
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2,6-Dichloro-3-formylphenylboronic acid (1.0 eq)
4-Bromobenzonitrile (1.05 eq)

Palladium(ll) Acetate [Pd(OAc)z] (0.02 eq)

SPhos (0.04 eq)

Potassium Carbonate (K2CO3) (3.0 eq)

1,4-Dioxane

Deionized Water

Ethyl Acetate

Brine

Step-by-Step Methodology:

Reagent Preparation: To a flame-dried Schlenk flask, add 2,6-Dichloro-3-
formylphenylboronic acid, 4-bromobenzonitrile, Pd(OAc)z, SPhos, and K2COs.

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15
minutes. This step is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

Solvent Addition: Add 1,4-Dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The
solution should be thoroughly degassed by bubbling argon through it for another 10 minutes.

Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-
12 hours.

Workup & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and
water. Separate the organic layer. Wash the organic layer sequentially with water and then
brine. The brine wash helps to remove residual water from the organic phase.
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 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. The resulting crude product can be purified by column
chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure

biaryl product.

o Characterization: Confirm the structure and purity of the final product using *H NMR, 13C
NMR, and High-Resolution Mass Spectrometry (HRMS).
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Caption: Experimental workflow for Suzuki-Miyaura coupling.
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Conclusion

2,6-Dichloro-3-formylphenylboronic acid stands out as a strategic and versatile reagent for
the synthesis of novel chemical entities. Its commercial availability from reputable suppliers
allows for its direct integration into research pipelines. By understanding its reactivity, handling
requirements, and the rationale behind its application in powerful synthetic methods like the
Suzuki-Miyaura coupling, researchers can fully leverage its potential to accelerate the
discovery and development of next-generation pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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